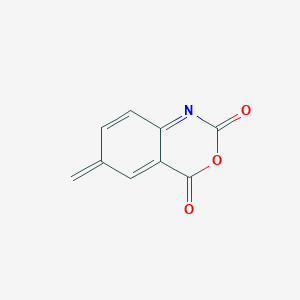

6-Methylidene-3,1-benzoxazine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methylidene-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and are used in the synthesis of various heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylidene-3,1-benzoxazine-2,4-dione typically involves the reaction of 2-acetylaryl isocyanide with 2-alkoxypropene or 2-alkoxyethene in the presence of camphorsulfonic acid (CSA) as a catalyst . This reaction yields the desired benzoxazine compound in pure form. Another method involves the reaction of 2-acyl isocyanides with Eschenmoser’s salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic systems and reaction conditions as mentioned above.

Chemical Reactions Analysis

Types of Reactions: 6-Methylidene-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents such as bromine in acetic acid.

Major Products Formed:

Oxidation: Oxidized derivatives of the benzoxazine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted benzoxazine derivatives with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

6-Methylidene-3,1-benzoxazine-2,4-dione features a benzoxazine ring structure characterized by three oxygen atoms and one nitrogen atom. The compound can be synthesized through several methods, including:

- One-Pot Reactions : Utilizing bisphenol A with paraformaldehyde and isomeric butylamines in the presence of eco-friendly solvents has shown promising results for synthesizing derivatives efficiently.

- Directed Ortho-Lithiation : This method allows for the synthesis of various benzoxazine derivatives by modifying the benzoxazine skeleton .

Biological Activities

Research indicates that this compound possesses noteworthy biological activities:

- Cytochrome P450 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This property is significant for pharmacological studies as it may influence drug metabolism and pharmacokinetics.

- Antimicrobial Properties : Preliminary studies have suggested that this compound exhibits antimicrobial and anti-inflammatory properties. These findings indicate its potential use in developing new therapeutic agents .

Applications in Various Fields

The versatility of this compound extends to several applications:

Pharmaceuticals

The compound's ability to inhibit specific enzymes makes it a candidate for drug formulation and development. Its interactions with various pharmaceuticals may lead to new therapeutic strategies, particularly in managing drug-drug interactions.

Agricultural Chemicals

It has been explored as a selective herbicide, demonstrating efficacy in controlling undesirable plant growth among crops such as cotton and soybeans. This application highlights its potential role in sustainable agriculture practices .

Materials Science

Due to its unique structural properties, this compound can be used in polymer science. The compound can serve as a monomer for synthesizing thermosetting resins with desirable mechanical properties and thermal stability .

Several case studies have documented the applications of this compound:

- Pharmacological Studies : Investigations into its role as a CYP1A2 inhibitor have demonstrated significant implications for drug metabolism. Such studies are crucial for understanding potential interactions with commonly prescribed medications.

- Agricultural Trials : Field trials have confirmed the herbicidal efficacy of this compound against specific weed species without adversely affecting crop yield. This positions it as a viable option for integrated pest management strategies .

Mechanism of Action

The mechanism of action of 6-Methylidene-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic substitution reactions. It can also form complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

- 1-Methyl-6-nitro-2H-3,1-benzoxazine-2,4-dione

- 2H-1,3-benzoxazine-2,4(3H)-dione

Comparison: 6-Methylidene-3,1-benzoxazine-2,4-dione is unique due to its methylidene group, which imparts distinct reactivity and biological activity compared to other benzoxazine derivatives. The presence of the methylidene group can influence the compound’s ability to undergo various chemical reactions and interact with biological targets .

Biological Activity

6-Methylidene-3,1-benzoxazine-2,4-dione is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzoxazine family, characterized by its unique heterocyclic structure. The presence of the methylidene group contributes to its reactivity and biological potential.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. It can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

- Antiviral Activity : Research indicates potential antiviral effects against viruses such as Enterovirus 71 (EV71). Compounds structurally related to this compound have been shown to inhibit viral replication by targeting key pathways in host cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Conventional Synthesis : Traditional methods involve multi-step reactions using reagents such as phenolic compounds and aldehydes under controlled conditions.

- Microwave-Assisted Synthesis : Recent advancements have introduced microwave-assisted techniques that enhance yield and reduce reaction times significantly. This method has been shown to produce higher purity compounds compared to conventional synthesis .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed that it exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This demonstrates its potential as a therapeutic agent in treating infections caused by these bacteria.

Case Study 2: Antioxidant Activity

In vitro assays have shown that the compound scavenges DPPH radicals effectively. The half-maximal inhibitory concentration (IC50) was found to be lower than that of standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 30 |

This suggests that it could be a promising candidate for further development in antioxidant therapies.

Case Study 3: Antiviral Activity Against EV71

A series of analogues derived from this compound were tested for their antiviral properties against EV71. Compounds showed submicromolar inhibitory activity with one derivative achieving an IC50 of approximately 55 nM. These compounds acted as allosteric inhibitors of MEK1 in the Ras/Raf/MEK/ERK signaling pathway .

Properties

Molecular Formula |

C9H5NO3 |

|---|---|

Molecular Weight |

175.14 g/mol |

IUPAC Name |

6-methylidene-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C9H5NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H2 |

InChI Key |

IQXZIETUCAEVGN-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CC2=NC(=O)OC(=O)C2=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.